molecular formula C15H14O2S B6378489 5-(4-Ethylthiophenyl)-2-formylphenol CAS No. 1261966-61-3

5-(4-Ethylthiophenyl)-2-formylphenol

Cat. No.: B6378489
CAS No.: 1261966-61-3
M. Wt: 258.3 g/mol
InChI Key: YUKWVKNZEXOOSE-UHFFFAOYSA-N
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Description

5-(4-Ethylthiophenyl)-2-formylphenol: is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a formyl group, and an ethylthiophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethylthiophenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Ethylthiophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed:

    Oxidation: 5-(4-Ethylthiophenyl)-2-carboxyphenol.

    Reduction: 5-(4-Ethylthiophenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-(4-Ethylthiophenyl)-2-formylphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Research has shown that compounds with phenolic structures exhibit antioxidant and antimicrobial properties. This compound may be investigated for similar biological activities, making it a potential candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethylthiophenyl)-2-formylphenol depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The formyl group can participate in nucleophilic addition reactions, potentially modifying the function of target proteins or enzymes.

Comparison with Similar Compounds

  • 4-(Methylthio)phenylboronic acid
  • 2-Butylthiophene
  • Indole derivatives

Comparison: 5-(4-Ethylthiophenyl)-2-formylphenol is unique due to the presence of both a phenolic hydroxyl group and a formyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that can be exploited in various applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

4-(4-ethylsulfanylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-2-18-14-7-5-11(6-8-14)12-3-4-13(10-16)15(17)9-12/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKWVKNZEXOOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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